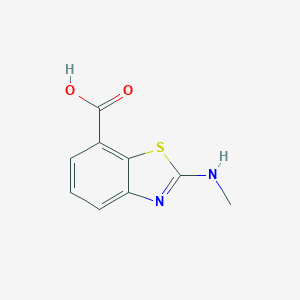

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

Cat. No. B070671

M. Wt: 208.24 g/mol

InChI Key: UYFXSHKUOGBFTE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06002013

Procedure details

A solution of 39.2 g of methyl isothiocyanate and 50 g of 100% acetic acid is added dropwise to a suspension of 70 g of 3-amino-benzoic acid and 250 g of 100% acetic acid at 75-80° C. in the course of 50 minutes. A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form is temporarily formed. After the mixture has been allowed to react completely for 2 hours, it is cooled to 500 and a solution of 81.5 g of bromine and 50 g of 100% acetic acid is added dropwise at 45-50° C. in the course of 2 hours. The mixture is then heated to 90-100° C. in the course of 2 hours and allowed to react completely for 2 hours, until the release of gas has ended. After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water have been added to the residue, 67 g of 30% sodium hydroxide solution have been added dropwise, the mixture has been filtered with suction at 75-80° C. and the residue has been washed with water, 73 g of product of melting point >330° C. are obtained. HPLC analysis shows a content of 97% of the title compound, in addition to 0.7% of isomeric 2-methylamino-benzothiazole-5-carboxylic acid. Yield: 68% of theory.

Name

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]=[C:3]=[S:4].[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].BrBr>C(O)(=O)C>[CH3:1][NH:2][C:3]1[S:4][C:7]2[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

39.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CN=C=S

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C(=O)O)C=CC1

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

81.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 (± 5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is temporarily formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react completely for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it is cooled to 500

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react completely for 2 hours, until the release of gas

|

|

Duration

|

2 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

have been added to the residue, 67 g of 30% sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

have been added dropwise

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture has been filtered with suction at 75-80° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue has been washed with water, 73 g of product of melting point >330° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC=1SC2=C(N1)C=CC=C2C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |